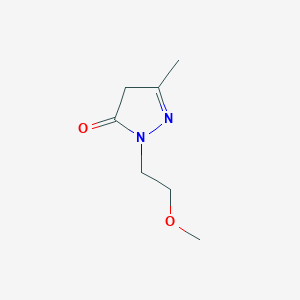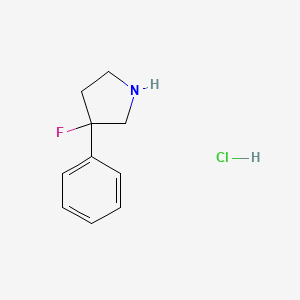![molecular formula C12H17Cl2FN6 B1448266 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351614-10-2](/img/structure/B1448266.png)
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Overview
Description
“1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride” is a compound with the molecular formula C12H17Cl2FN6 . It has a molecular weight of 335.21 g/mol . The compound is also known by other names such as “1351614-10-2”, “1- [ [1- (4-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride”, and "1- ( [1- (4-FLUOROPHENYL)-1H-TETRAZOL-5-YL]METHYL)PIPERAZINE DIHYDROCHLORIDE" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives were synthesized under mild conditions using different aryl/alkyl halides and heterocyclic alkyl halides with 1-[bis(4-fluorophenyl)-methyl]piperazine in the presence of powdered potassium carbonate in N,N-dimethylformamide .Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string for the compound is “InChI=1S/C12H15FN6.2ClH/c13-10-1-3-11 (4-2-10)19-12 (15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H” and the canonical SMILES string is "C1CN (CCN1)CC2=NN=NN2C3=CC=C (C=C3)F.Cl.Cl" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 334.0875781 g/mol and the monoisotopic mass is also 334.0875781 g/mol . The topological polar surface area of the compound is 58.9 Ų .Scientific Research Applications
Pharmacological Research and Applications
DNA Minor Groove Binders : Compounds like Hoechst 33258, which share structural similarities with arylpiperazines, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These derivatives are utilized in biological research for DNA staining, chromosome analysis, and as models for studying DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
N-Dealkylation and Metabolism : Arylpiperazine derivatives, due to their extensive metabolism involving CYP3A4-dependent N-dealkylation, are significant in pharmacokinetic studies. They form metabolites with a variety of effects on neurotransmitter receptors, which is crucial for understanding the disposition and metabolism of these compounds in clinical applications (Caccia, 2007).
Anti-Mycobacterial Activity : Piperazine analogues exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights their potential as building blocks in designing new anti-mycobacterial agents, underscoring the importance of structural activity relationship (SAR) studies (Girase et al., 2020).
Dopamine D2 Receptor Ligands : Arylcycloalkylamines, including phenyl piperidines and piperazines, are pharmacophoric groups in antipsychotic agents. Their role in improving the potency and selectivity of binding affinity at D2-like receptors is significant for developing treatments for neuropsychiatric disorders (Sikazwe et al., 2009).
Therapeutic Applications and Patent Review : Piperazine compounds, due to their varied therapeutic uses (e.g., antipsychotic, antidepressant, anticancer), are subjects of numerous patents. Their flexibility as a pharmacophore for drug discovery is highlighted by their involvement in a range of medicinal chemistry strategies (Rathi et al., 2016).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
The primary target of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is the H1 receptor . This receptor is a protein that binds histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries.
Mode of Action
This compound acts as an antagonist at the H1 receptor . It has a higher affinity to H1 receptors than histamine, meaning it can outcompete histamine for binding sites on the receptor . By blocking the H1 receptor, it prevents histamine from binding and exerting its effects, thereby reducing allergic reactions .
Biochemical Pathways
The compound’s action on the H1 receptor affects the histamine-mediated biochemical pathway . By blocking the H1 receptor, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . This can help to alleviate symptoms of allergies.
Pharmacokinetics
It is known that the compound is well absorbed from the gut . It has a high protein binding rate of over 99% , and it is mainly metabolized by CYP2D6 . The elimination half-life ranges from 5 to 15 hours after a single dose, and from 18 to 19 days after multiple doses . The compound is excreted in the feces, with less than 1% excreted in the urine .
Result of Action
The result of the action of this compound is a reduction in the symptoms of allergies. By blocking the H1 receptor, it prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and increased vascular permeability . This can help to alleviate symptoms such as itching, sneezing, runny nose, and watery eyes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that also act on the H1 receptor could potentially affect its efficacy . Additionally, individual factors such as the patient’s age, health status, and genetic makeup could also influence how the compound is metabolized and excreted . .
properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLSWNQSTBZPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)
![(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B1448189.png)
![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)
![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)

![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)


![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)